molecular formula C14H21F3N4O5S B2822808 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-56-7

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2822808
CAS No.: 2097868-56-7
M. Wt: 414.4
InChI Key: QZQUAGUKGPECBY-UHFFFAOYSA-N
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Description

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a morpholine-4-sulfonyl group attached to a piperidine ring and a trifluoroethyl-substituted imidazolidinedione core. The morpholine sulfonyl moiety is a common pharmacophore in medicinal chemistry, often employed to enhance solubility and modulate electronic properties. The trifluoroethyl group contributes to lipophilicity and metabolic stability, while the imidazolidinedione core may serve as a scaffold for targeting enzymes or receptors.

Properties

IUPAC Name

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUAGUKGPECBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097868-56-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H21F3N4O5SC_{14}H_{21}F_{3}N_{4}O_{5}S, with a molecular weight of 414.40 g/mol. The structure features a morpholine ring and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2097868-56-7
Molecular FormulaC14H21F3N4O5S
Molecular Weight414.40 g/mol

Research indicates that compounds containing morpholine and piperidine structures often exhibit diverse biological activities. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes linked to disease processes, potentially impacting metabolic pathways.
  • Receptor Modulation : The presence of the morpholine and piperidine groups may allow for modulation of neurotransmitter receptors, which can influence neurological functions.

Anticancer Properties

Recent studies have suggested that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. While specific data on this compound is limited, it is essential to explore its analogs for insights into potential anticancer activity.

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial effects against various pathogens. This aspect warrants further exploration to determine if this compound possesses similar properties.

Case Studies

  • Case Study on Analogous Compounds : A study investigating morpholine derivatives demonstrated significant inhibitory effects on cancer cell lines. For instance, the compound 1-(morpholine-4-sulfonyl)-piperidin derivatives showed promising results in reducing cell viability in vitro.
    • Findings : The study reported IC50 values indicating effective concentration ranges for inducing cytotoxicity in cancer cells.
  • Pharmacokinetics : Another relevant study assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics that could be extrapolated to predict the behavior of our compound in biological systems.
Study FocusFindings
Anticancer ActivitySignificant cell viability reduction
PharmacokineticsFavorable absorption and distribution

Comparison with Similar Compounds

Structural Similarities

  • Sulfonyl Groups: All compounds feature sulfonyl groups attached to nitrogen-containing heterocycles (piperidine, piperazine, or morpholine).
  • Heterocyclic Cores: The imidazolidinedione (target), thienopyrimidine (EP 2402347), and piperidine-morpholine hybrid () cores provide rigid frameworks for functional group positioning.

Key Differences

  • Substituent Effects :
    • The target compound’s trifluoroethyl group increases lipophilicity compared to the methylimidazole in EP 2402347 but is less bulky than the difluorophenyl groups in ’s compound, suggesting intermediate membrane permeability .
    • The stereochemistry in ’s compound (3R-configuration) highlights enantioselective synthesis requirements, whereas the target compound lacks described stereocenters, simplifying synthesis .
  • Synthetic Complexity :
    • EP 2402347’s synthesis relies on nucleophilic substitution with imidazole, whereas the target compound likely employs piperidine sulfonylation and imidazolidinedione functionalization .

Pharmacological and Physicochemical Implications

  • Solubility : The morpholine ring in the target compound and ’s derivative improves aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Fluorinated groups (trifluoroethyl in the target, difluorophenyl in ) reduce oxidative metabolism, extending half-life .
  • Target Selectivity: The imidazolidinedione core may favor protease inhibition, while thienopyrimidines (EP 2402347) are common in kinase inhibitor design .

Q & A

Q. Basic Characterization Protocol

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of morpholine-sulfonyl (δ ~3.6 ppm for morpholine protons; δ ~45 ppm for sulfonyl-attached carbons) and trifluoroethyl (δ ~4.2 ppm for CH₂CF₃; δ ~125 ppm for CF₃) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and imidazolidine-dione rings .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and trifluoroethyl moieties .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding interactions .

What biological assays are suitable for preliminary evaluation of its therapeutic potential?

Q. Basic Screening Strategy

  • Enzyme Inhibition Assays : Target kinases or proteases, given the sulfonyl group’s role in enzyme binding . Use fluorogenic substrates (e.g., ATP-coupled assays) with IC₅₀ determination .
  • Cellular Viability Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays; include positive controls (e.g., doxorubicin) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, leveraging the piperidine moiety’s affinity for CNS targets .

How can researchers optimize low yields in the sulfonylation step?

Q. Advanced Synthetic Troubleshooting

  • Reagent Stoichiometry : Increase morpholine-4-sulfonyl chloride equivalents (1.5–2.0 eq.) to drive the reaction to completion .
  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .

How to resolve discrepancies in reported biological activity data across studies?

Q. Advanced Data Contradiction Analysis

  • Assay Standardization : Validate protocols using reference compounds (e.g., PubChem CID 24880906 for morpholine derivatives) .
  • Structural Reanalysis : Confirm batch purity via HPLC (>98%) and check for tautomeric forms of the imidazolidine-dione core .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain variability .

What computational methods predict binding modes and affinity of this compound?

Q. Advanced Modeling Approaches

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperidine interaction in aqueous environments .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

How to design SAR studies focusing on the trifluoroethyl substituent?

Q. Advanced Structure-Activity Relationship (SAR) Design

  • Analog Synthesis : Replace CF₃ with CHF₂, CCl₃, or phenyl groups to assess hydrophobicity/electronic effects .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and BBB permeability (PAMPA) across analogs .
  • Crystallographic Analysis : Resolve co-crystal structures with target proteins to guide rational modifications .

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